花生四烯酰牛磺酸

描述

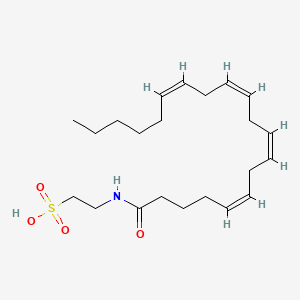

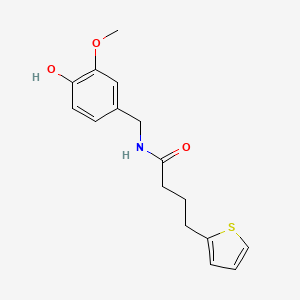

花生四烯酰牛磺酸是一种由花生四烯酸衍生的脂肪酸-牛磺酸结合物。它是一种花生四烯酰氨基酸,在各种生物过程中起着重要作用。 该化合物以其生理活性而闻名,并参与多个生化途径 .

科学研究应用

花生四烯酰牛磺酸在科学研究中有着广泛的应用,包括:

化学: 它用于研究涉及脂肪酸结合物的生化途径及其与其他分子的相互作用。

生物学: 该化合物参与细胞信号传导和代谢过程,使其成为研究细胞生物学和生理学的有价值工具.

医学: 花生四烯酰牛磺酸具有潜在的治疗应用,包括其在调节离子通道中的作用及其对癌细胞的抗增殖作用

工业: 该化合物用于开发药物和其他生物活性化合物.

作用机制

花生四烯酰牛磺酸通过激活瞬时受体电位香草素类 (TRPV) 通道,特别是 TRPV1 和 TRPV4,发挥其作用。 这种激活会导致胰腺 β 细胞和大鼠胰岛细胞中钙离子流入增加,促进胰岛素分泌 . 该化合物还与各种分子靶点和通路相互作用,影响细胞功能和代谢过程 .

类似化合物:

油酰牛磺酸: 另一种具有类似生物活性的脂肪酸-牛磺酸结合物.

N-酰基牛磺酸: 一组结构与花生四烯酰牛磺酸相关的化合物,包括棕榈酰牛磺酸和硬脂酰牛磺酸.

独特性: 花生四烯酰牛磺酸的独特性在于其与 TRPV 通道的特异性相互作用及其在调节离子通道活性中的作用。 它恢复与长 QT 综合征相关的突变离子通道的功能的能力突出了其潜在的治疗应用 .

生化分析

Biochemical Properties

N-Arachidonoyl Taurine is oxygenated by 12 (S)- and 15 (S)-lipoxygenase and is converted to 12-HETE-taurine in murine resident peritoneal macrophages . It is an activator of the transient receptor potential vanilloid (TRPV) channels TRPV1 and TRPV4 .

Cellular Effects

N-Arachidonoyl Taurine significantly inhibits cell proliferation in PC-3 cells . It increases calcium flux in HIT-T15 pancreatic β-cells and INS-1 rat islet cells when used at a concentration of 10 µM and increases insulin secretion from 832/13 INS-1 pancreatic β-cells .

Molecular Mechanism

N-Arachidonoyl Taurine’s ability to affect the dynamics of cell membranes and modulate signaling pathways through its interactions with membrane receptors and ion channels makes it an intriguing subject for biochemical and cellular studies .

Temporal Effects in Laboratory Settings

The effects of N-Arachidonoyl Taurine on cell proliferation and insulin secretion suggest that it may have long-term effects on cellular function

Metabolic Pathways

N-Arachidonoyl Taurine is involved in the lipoxygenase pathway, where it is oxygenated by 12 (S)- and 15 (S)-lipoxygenase and converted to 12-HETE-taurine .

Transport and Distribution

Its ability to activate TRPV channels suggests that it may interact with these and potentially other transporters or binding proteins .

Subcellular Localization

Its ability to activate TRPV channels and increase calcium flux suggests that it may be localized to regions of the cell where these channels are present .

准备方法

合成路线及反应条件: 花生四烯酰牛磺酸可以通过花生四烯酸与牛磺酸的结合来合成。反应通常涉及花生四烯酸的活化,然后在特定条件下将其与牛磺酸偶联。 该过程可能需要催化剂和特定溶剂来促进反应 .

工业生产方法: 花生四烯酰牛磺酸的工业生产涉及使用优化的反应条件进行大规模合成,以确保高产率和纯度。 该过程可能包括净化、结晶和质量控制等步骤,以满足工业标准 .

化学反应分析

反应类型: 花生四烯酰牛磺酸会经历各种化学反应,包括氧化、还原和取代。这些反应对于其代谢转化和生物活性至关重要。

常用试剂和条件:

氧化: 花生四烯酰牛磺酸被 12(S)- 和 15(S)-脂氧合酶等酶氧化,将其转化为 12-HETE-牛磺酸.

还原: 可以使用特定的还原剂来修饰化合物的结构,影响其生物活性。

取代: 该化合物可以进行取代反应,其中官能团被其他官能团取代,从而改变其性质。

主要形成产物:

12-HETE-牛磺酸: 通过脂氧合酶催化花生四烯酰牛磺酸的氧化而形成.

相似化合物的比较

N-Oleoyl Taurine: Another fatty acid-taurine conjugate with similar biological activity.

N-Acyl Taurines: A group of compounds structurally related to N-Arachidonoyl Taurine, including N-palmitoyl taurine and N-stearoyl taurine.

Uniqueness: N-Arachidonoyl Taurine is unique due to its specific interaction with TRPV channels and its role in modulating ion channel activity. Its ability to restore function in mutant ion channels associated with Long QT syndrome highlights its potential therapeutic applications .

属性

IUPAC Name |

2-[[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]amino]ethanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H37NO4S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(24)23-20-21-28(25,26)27/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-21H2,1H3,(H,23,24)(H,25,26,27)/b7-6-,10-9-,13-12-,16-15- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUNYSWCRLRYOPO-DOFZRALJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCCS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NCCS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H37NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701134033 | |

| Record name | 2-[[(5Z,8Z,11Z,14Z)-1-Oxo-5,8,11,14-eicosatetraen-1-yl]amino]ethanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701134033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

411.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119959-65-8 | |

| Record name | 2-[[(5Z,8Z,11Z,14Z)-1-Oxo-5,8,11,14-eicosatetraen-1-yl]amino]ethanesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119959-65-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[[(5Z,8Z,11Z,14Z)-1-Oxo-5,8,11,14-eicosatetraen-1-yl]amino]ethanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701134033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-[(6,7-dimethoxy-2-pyrrolidin-1-ylquinazolin-4-yl)amino]propyl]prop-2-enamide](/img/structure/B609346.png)

![5-{2',6'-Dihydroxy-[1,1'-biphenyl]-4-yl}-1H-indole-3-carbonitrile](/img/structure/B609357.png)